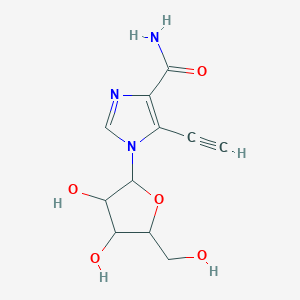

5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide, also known as EICAR, is a nucleoside analog that has been widely used in scientific research. It is a synthetic compound that mimics the structure of natural nucleosides, which are the building blocks of DNA and RNA. EICAR has been used to study the mechanism of action of various enzymes and proteins involved in DNA and RNA synthesis, as well as to investigate the biochemical and physiological effects of nucleoside analogs.

Mécanisme D'action

5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide exerts its effects by mimicking the structure of natural nucleosides, which are the building blocks of DNA and RNA. Once incorporated into DNA or RNA, 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can disrupt the normal functioning of these molecules, leading to errors in replication, transcription, and translation. 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can also inhibit the activity of enzymes involved in nucleoside metabolism, leading to a buildup of toxic metabolites and ultimately cell death.

Biochemical and Physiological Effects

5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can inhibit DNA and RNA synthesis, leading to a decrease in cell growth and proliferation. 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has been shown to modulate the immune system, increasing the activity of natural killer cells and enhancing the production of cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has several advantages as a research tool. It is a well-characterized compound that is readily available from commercial sources. It is also relatively easy to incorporate into DNA and RNA, allowing researchers to study its effects on these molecules. However, 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has some limitations as well. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can be metabolized by cells, leading to the formation of other nucleoside analogs that may have different effects.

Orientations Futures

There are several future directions for research on 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide and other nucleoside analogs. One area of interest is the development of new analogs with improved activity and specificity. Another area of interest is the investigation of the effects of nucleoside analogs on different types of cancer cells, with the goal of identifying new therapeutic targets. Finally, researchers are interested in exploring the potential of nucleoside analogs as immunomodulatory agents, with the goal of developing new treatments for autoimmune diseases and other immune-related disorders.

Méthodes De Synthèse

5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the compound from its constituent parts. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the compound from simpler precursors.

Applications De Recherche Scientifique

5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has been used extensively in scientific research to study the mechanism of action of various enzymes and proteins involved in DNA and RNA synthesis. It has been used to investigate the effects of nucleoside analogs on DNA and RNA replication, transcription, and translation. 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has also been used to study the effects of nucleoside analogs on cell growth and proliferation, as well as on the immune system.

Propriétés

Numéro CAS |

118908-07-9 |

|---|---|

Nom du produit |

5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide |

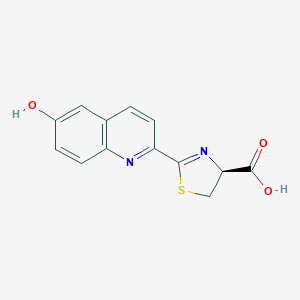

Formule moléculaire |

C10H15N3O2S |

Poids moléculaire |

267.24 g/mol |

Nom IUPAC |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylimidazole-4-carboxamide |

InChI |

InChI=1S/C11H13N3O5/c1-2-5-7(10(12)18)13-4-14(5)11-9(17)8(16)6(3-15)19-11/h1,4,6,8-9,11,15-17H,3H2,(H2,12,18) |

Clé InChI |

SWQQELWGJDXCFT-UHFFFAOYSA-N |

SMILES |

C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N |

SMILES canonique |

C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N |

Synonymes |

5-ERFIC 5-ethynyl-1-ribofuranosylimidazole-4-carboxamide EICAR |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)